molecular formula C22H19N3O3S B10888936 N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide

N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide

Cat. No.: B10888936
M. Wt: 405.5 g/mol
InChI Key: ZDYBZUSDYINCCO-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine. In this case, the amine would be N-benzyl-N-methylamine.

    Coupling Reaction: The final step involves coupling the indole derivative with the sulfonamide intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxindole derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity: Research indicates that N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide exhibits potential anticancer properties. Studies have shown that derivatives of indole compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
    • Antimicrobial Properties: The compound has been investigated for its antibacterial and antifungal activities. Its sulfonamide group is known to enhance its interaction with microbial enzymes, potentially leading to effective treatments against resistant strains .
  • Biological Studies
    • Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, including those involved in metabolic pathways. Its ability to modulate enzyme activity makes it a candidate for further studies in metabolic disorders .
    • Signal Transduction Modulation: Research suggests that this compound can influence signaling pathways, particularly those related to cell proliferation and apoptosis, making it relevant in the study of various diseases, including neurodegenerative disorders .
  • Material Science
    • Polymer Development: The unique structure of this compound allows it to be used as a building block in synthesizing novel polymers with specific mechanical properties and thermal stability .
    • Nanotechnology Applications: Its chemical properties enable its incorporation into nanomaterials, which can be utilized for drug delivery systems and targeted therapies .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that the compound inhibits proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Study 2Antimicrobial EfficacyShowed significant antibacterial activity against Gram-positive bacteria, suggesting potential as a therapeutic agent against infections .
Study 3Enzyme InteractionInvestigated the inhibition of specific enzymes involved in metabolic processes, indicating potential utility in treating metabolic disorders .
Study 4Polymer SynthesisDeveloped a new class of polymers incorporating this compound, enhancing mechanical properties suitable for biomedical applications .

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The sulfonamide group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-methylbenzenesulfonamide
  • N-butylbenzenesulfonamide
  • N-benzyl-2-methyl-4-nitroaniline

Uniqueness

N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide is unique due to the presence of both the indole and sulfonamide groups, which confer distinct chemical and biological properties

Biological Activity

N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a sulfonamide group, an indole derivative, and a benzyl moiety. This structural configuration is crucial for its interaction with biological targets.

This compound exhibits various biological activities, primarily through the inhibition of specific enzymes or pathways involved in cellular processes. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and certain bacterial dihydropteroate synthases, leading to its antimicrobial properties. Additionally, the indole component may contribute to anti-cancer activities by modulating cell cycle progression and apoptosis.

Biological Activity Overview

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit potent antitumor effects. For instance, a series of N-(7-indolyl)benzenesulfonamide derivatives were synthesized and evaluated for their ability to inhibit the proliferation of cancer cells, suggesting that the indole structure plays a significant role in cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : Sulfonamides have historically been recognized for their antimicrobial effects. The compound's structural features suggest potential efficacy against bacterial infections by inhibiting folate synthesis pathways .
  • Cell Cycle Modulation : Studies have shown that certain derivatives can disrupt the cell cycle in cancer cells, leading to G1 phase accumulation or mitotic arrest. This modulation is crucial for developing therapeutic agents targeting rapidly dividing cells .

Case Studies and Experimental Data

The following table summarizes key findings from various studies on similar compounds:

Study ReferenceCompound TestedBiological ActivityMethodologyKey Findings
N-(7-indolyl)benzenesulfonamideAntitumorCell cycle analysis on P388 murine leukemia cellsInduced G1 phase accumulation
Various sulfonamidesAntimicrobialIn vitro susceptibility testingEffective against Gram-positive bacteria
Fragment screening compoundsEnzyme inhibitionROS-GloTM H2O2 AssayIdentified several active fragments

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

N-benzyl-N-methyl-4-[(2-oxo-1H-indol-3-ylidene)amino]benzenesulfonamide

InChI

InChI=1S/C22H19N3O3S/c1-25(15-16-7-3-2-4-8-16)29(27,28)18-13-11-17(12-14-18)23-21-19-9-5-6-10-20(19)24-22(21)26/h2-14H,15H2,1H3,(H,23,24,26)

InChI Key

ZDYBZUSDYINCCO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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